[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group, an oxadiazole ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-aminopyridine, is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Oxadiazole Ring Formation: The ethoxypyridine derivative is then reacted with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride and a base, to form the 1,2,4-oxadiazole ring.
Methanamine Introduction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of the corresponding imine or nitrile.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving pyridine and oxadiazole derivatives.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is not fully elucidated. its structure suggests it could interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxadiazole ring is known to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific proteins.
Comparison with Similar Compounds
- [3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
- [3-(6-Ethoxypyridin-3-yl)-1,2,4-thiadiazol-5-yl]methanamine
- [3-(6-Ethoxypyridin-3-yl)-1,2,4-triazol-5-yl]methanamine
Uniqueness:
- The presence of the ethoxy group on the pyridine ring and the oxadiazole ring distinguishes [3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine from its analogs. This unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-15-8-4-3-7(6-12-8)10-13-9(5-11)16-14-10/h3-4,6H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXEXIJNVETQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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